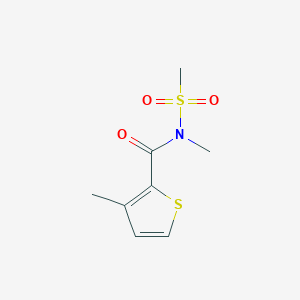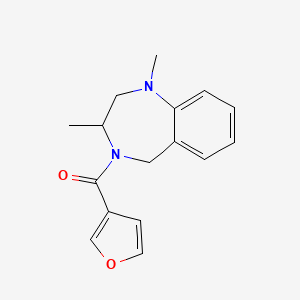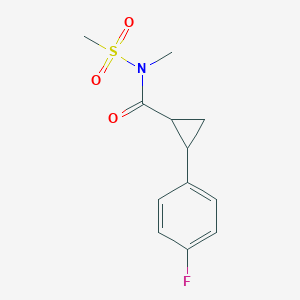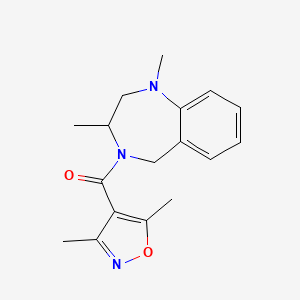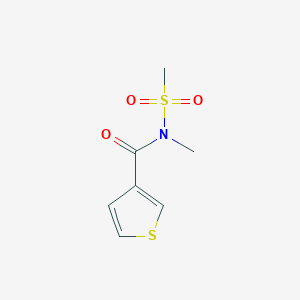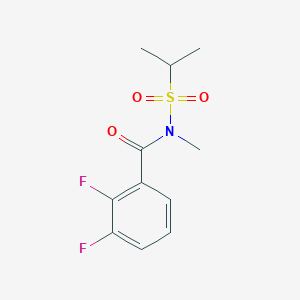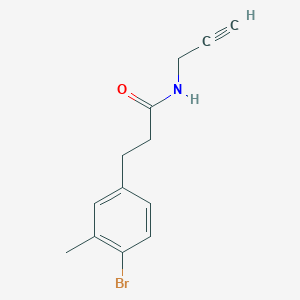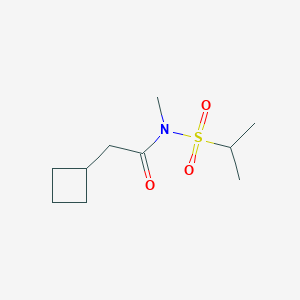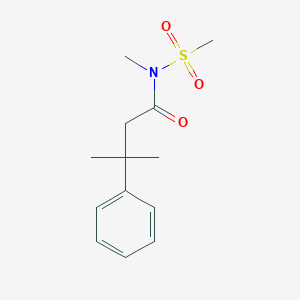
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to have a range of potential applications in scientific research, particularly in the study of various biochemical and physiological processes. For example, this compound has been investigated for its potential as a tool for studying the role of the renin-angiotensin system in the regulation of blood pressure. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as hypertension and heart failure.
Mechanism of Action
The exact mechanism of action of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide is not fully understood, but it is believed to act as an inhibitor of the renin-angiotensin system. This system plays a key role in the regulation of blood pressure, and this compound has been found to reduce blood pressure in animal models. This compound has also been shown to have other effects on various physiological processes, such as reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including reducing blood pressure, reducing oxidative stress and inflammation, and improving endothelial function. This compound has also been found to have potential as a therapeutic agent for the treatment of various diseases, such as hypertension and heart failure. However, further research is needed to fully understand the potential benefits and limitations of this compound in these applications.
Advantages and Limitations for Lab Experiments
One advantage of using N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, this compound has been found to have a range of potential applications in scientific research, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide. One area of focus could be on further investigating its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could be conducted to explore the potential applications of this compound in other areas of scientific research, such as the study of oxidative stress and inflammation. Overall, there is still much to be learned about this compound and its potential applications in scientific research.
Synthesis Methods
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 3-phenylbutyric acid, dimethylamine, and methanesulfonyl chloride. The synthesis process involves the formation of an amide bond between the 3-phenylbutyric acid and dimethylamine, followed by the addition of methanesulfonyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Properties
IUPAC Name |
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11-8-6-5-7-9-11)10-12(15)14(3)18(4,16)17/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBYNCXARWHDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(C)S(=O)(=O)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
